N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a piperazine moiety substituted with a methyl benzodiazol group. This structure combines pharmacophores known for diverse biological activities. Substituted N-benzothiazol-2-yl-amides are recognized for antimicrobial and antiviral properties , while piperazine derivatives are common in medicinal chemistry due to their ability to modulate solubility and receptor interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-26-18-8-4-2-6-16(18)23-20(26)14-27-10-12-28(13-11-27)15-21(29)25-22-24-17-7-3-5-9-19(17)30-22/h2-9H,10-15H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAXEJVGFVQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Benzodiazole Moiety: The benzodiazole ring is usually formed by the cyclization of o-phenylenediamine with formic acid or other formylating agents.
Linking through Piperazine: The final step involves the coupling of the benzothiazole and benzodiazole moieties through a piperazine ring. This can be achieved by reacting the intermediate compounds with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the benzodiazole and piperazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its pharmacological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and benzodiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Benzothiazole vs. Benzimidazole Derivatives: Compounds like 2-(Piperazin-1-yl)benzimidazole (5a) and 1-Methyl-2-(piperazin-1-yl)benzimidazole (5b) replace the benzothiazole core with benzimidazole, altering electronic properties. Benzoxazole Analogs: 2-(Piperazin-1-yl)benzoxazole (5c) replaces sulfur with oxygen, reducing lipophilicity and influencing metabolic stability.
Piperazine Substituent Variations
The piperazine ring’s substitution pattern critically impacts activity:
- 4-Nitrophenyl Group : In N-(1,3-benzothiazol-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide , the electron-withdrawing nitro group may enhance electrophilic interactions but reduce bioavailability.
- Methyl Benzodiazol Substituent : The target compound’s 1-methyl-1H-benzodiazol group adds steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors .
Acetamide Linker Modifications
- Azide Functionalization: 2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (3) introduces a reactive azide group, enabling click chemistry for bioconjugation.
- Thiazole and Oxazinone Derivatives: Compounds like 2-(4-(3-oxo-2H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (29c) replace benzothiazole with thiazole or oxazinone, altering polarity and metabolic pathways.
Physicochemical and Spectral Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Formula: C_{19}H_{22}N_{4}S
- Molecular Weight: 342.47 g/mol
- CAS Number: 1234567 (hypothetical for illustrative purposes)
Benzothiazole derivatives have shown various modes of action across different biological systems. The proposed mechanisms for this compound include:
- Inhibition of Enzymatic Activity: These compounds often inhibit key enzymes involved in metabolic pathways. For instance, they may act on enzymes related to cancer cell proliferation or bacterial growth.
- Modulation of Signaling Pathways: The compound may affect cellular signaling pathways, potentially leading to altered gene expression and cellular responses.
- Interaction with Biomolecules: The binding interactions with proteins or nucleic acids can lead to downstream effects that inhibit or promote various biological functions.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. A study demonstrated that similar compounds inhibited the growth of Mycobacterium tuberculosis, suggesting that this compound may exhibit comparable effects.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Benzothiazoles have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. This mechanism is crucial for developing novel cancer therapies.
Neuroprotective Effects
Some studies have indicated that benzothiazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This activity is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of Mycobacterium tuberculosis growth at low concentrations. |
| Study 2 | Showed that similar benzothiazole compounds induced apoptosis in human cancer cell lines through mitochondrial pathways. |
| Study 3 | Reported neuroprotective effects in animal models, highlighting potential therapeutic applications for neurodegenerative conditions. |
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for exploration include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
- Mechanistic Studies: Investigating the specific molecular targets and pathways affected by this compound.
- Clinical Trials: Evaluating safety and efficacy in human subjects to establish therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
